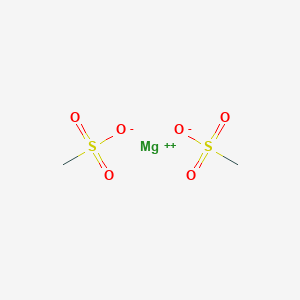
Magnesium methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium methanesulfonate is a chemical compound with the formula (CH₃SO₃)₂Mg. It is a salt formed from methanesulfonic acid and magnesium. Methanesulfonic acid is an important compound formed by the oxidation of dimethyl sulfide in the atmosphere . This compound has been identified in ice core samples from Antarctica, suggesting its formation through atmospheric chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium methanesulfonate can be synthesized by reacting methanesulfonic acid with magnesium oxide or magnesium hydroxide. The reaction typically occurs in an aqueous medium and can be represented as follows: [ \text{2 CH}_3\text{SO}_3\text{H} + \text{MgO} \rightarrow (\text{CH}_3\text{SO}_3)_2\text{Mg} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of this compound involves the reaction of methanesulfonic acid with magnesium carbonate or magnesium hydroxide under controlled conditions. The reaction is typically carried out in large reactors with precise temperature and pH control to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Magnesium methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate.
Reduction: It can be reduced to form magnesium and methanesulfonic acid.
Substitution: It can undergo substitution reactions where the methanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.
Major Products
Oxidation: Magnesium sulfate and methanesulfonic acid.
Reduction: Magnesium and methanesulfonic acid.
Substitution: Various substituted magnesium compounds depending on the reagent used.
Scientific Research Applications
Magnesium methanesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It is used in studies involving cellular metabolism and enzyme activity.
Industry: It is used in the production of high-purity magnesium compounds and as an electrolyte in electrochemical applications
Mechanism of Action
The mechanism of action of magnesium methanesulfonate involves its dissociation into magnesium ions and methanesulfonate ions in aqueous solutions. The magnesium ions can interact with various biological molecules, influencing cellular processes such as enzyme activity and signal transduction. The methanesulfonate ions can act as a counterion, stabilizing the magnesium ions and facilitating their transport across cell membranes .
Comparison with Similar Compounds
Similar Compounds
Magnesium sulfate: Similar in that it also contains magnesium, but it has sulfate ions instead of methanesulfonate ions.
Calcium methanesulfonate: Similar in structure but contains calcium instead of magnesium.
Sodium methanesulfonate: Contains sodium instead of magnesium.
Uniqueness
Magnesium methanesulfonate is unique due to its specific combination of magnesium and methanesulfonate ions, which confer distinct chemical and physical properties. It has higher solubility in water compared to magnesium sulfate and exhibits different reactivity patterns in chemical reactions .
Properties
CAS No. |
62512-10-1 |
|---|---|
Molecular Formula |
C2H6MgO6S2 |
Molecular Weight |
214.5 g/mol |
IUPAC Name |
magnesium;methanesulfonate |
InChI |
InChI=1S/2CH4O3S.Mg/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 |
InChI Key |
YJWSPTRABMNCGQ-UHFFFAOYSA-L |
Canonical SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-(methoxymethyl)-1-[tris(1-methylethyl)silyl]-](/img/structure/B13808537.png)
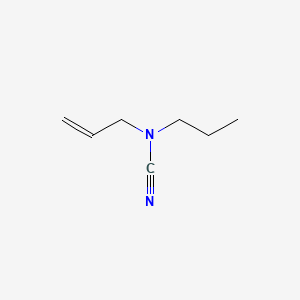
![2-[(2E)-2-[(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)ethylidene]-3,4-dihydronaphthalen-1-ylidene]propanedinitrile](/img/structure/B13808551.png)
![[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate](/img/structure/B13808558.png)
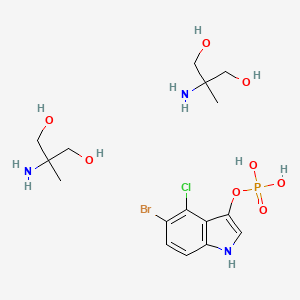
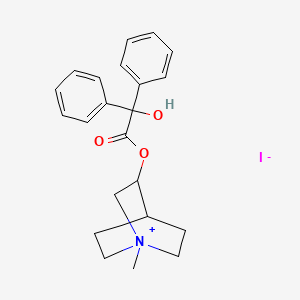
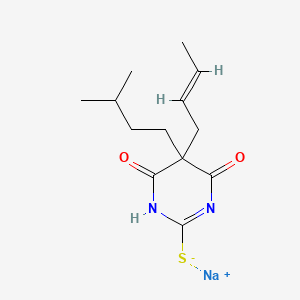
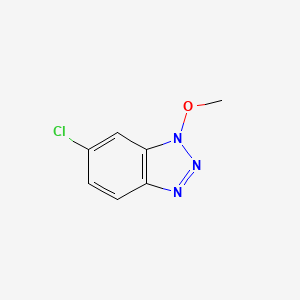
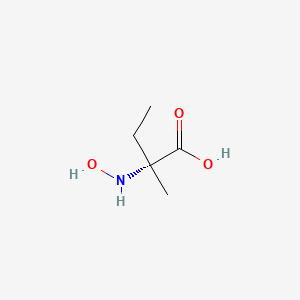
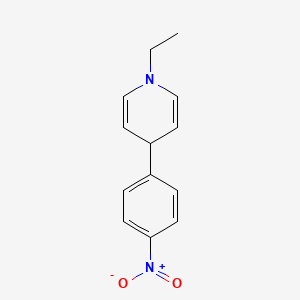
![2-Chloro-5-[(2-chloro-5-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808612.png)

![2-[(2-Bromo-3,5-diiodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808635.png)
